molecular formula C19H16ClNO3 B1335385 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 847503-16-6

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1335385
CAS No.: 847503-16-6
M. Wt: 341.8 g/mol
InChI Key: FLKIJAGIGMAFCI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum (400 MHz, DMSO-d₆) would feature the following key signals:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Quinoline H-3 8.90–9.10 Singlet 1H
Aromatic H (positions 5, 6) 7.60–8.20 Multiplet 2H
3-Ethoxyphenyl H (ortho to OCH₂CH₃) 6.80–7.10 Doublet 2H
3-Ethoxyphenyl H (meta/para to OCH₂CH₃) 6.50–6.70 Multiplet 2H
Methyl at position 8 2.55–2.65 Singlet 3H
Ethoxy CH₂ 4.05–4.20 Quartet 2H
Ethoxy CH₃ 1.30–1.40 Triplet 3H
Carboxylic acid OH 12.50–13.00 Broad 1H

The ¹³C NMR spectrum would resolve signals for the carboxylic acid carbonyl (168–170 ppm), quinoline carbons (120–150 ppm), and ethoxy carbons (OCH₂CH₃ at 63–65 ppm and 14–15 ppm).

Infrared (IR) and Raman Spectroscopy

IR spectroscopy (KBr pellet) identifies functional groups through characteristic absorptions:

Bond/Vibration Wavenumber (cm⁻¹) Intensity
O-H (carboxylic acid) 2500–3300 Broad
C=O (carboxylic acid) 1680–1700 Strong
C-O (ethoxy) 1240–1260 Strong
C-Cl 740–760 Medium
Quinoline ring modes 1450–1600 Multiple

Raman spectroscopy complements IR data, emphasizing skeletal vibrations. The quinoline ring’s in-plane deformations (1580–1600 cm⁻¹) and C-Cl stretching (750 cm⁻¹) are prominent. Baseline correction algorithms, such as improved asymmetric least squares, enhance signal clarity in noisy spectra.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) generates a molecular ion at m/z 342 ([M]⁺), with isotopic peaks at m/z 344 (³⁵Cl → ³⁷Cl, 32% abundance). Key fragmentation pathways include:

  • Decarboxylation : Loss of CO₂ (44 Da) yields m/z 298.
  • Ethoxy group elimination : Cleavage of C-O bonds produces m/z 253 ([M – OCH₂CH₃]⁺).
  • Chlorine loss : Neutral loss of Cl· (35.5 Da) results in m/z 306.
  • Quinoline ring cleavage : Retro-Diels-Alder fragmentation generates m/z 184 (C₁₀H₁₀N⁺).

High-resolution mass spectrometry (HRMS) would confirm the molecular formula with an error <5 ppm.

Properties

IUPAC Name

7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-3-24-13-6-4-5-12(9-13)17-10-15(19(22)23)14-7-8-16(20)11(2)18(14)21-17/h4-10H,3H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKIJAGIGMAFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175456
Record name 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847503-16-6
Record name 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847503-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-ethoxyaniline with 7-chloro-8-methylquinoline-4-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the quinoline ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled and reused is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProductsYieldReference
EsterificationMethanol, H₂SO₄ (catalytic)Methyl ester derivative85–92%
Amide FormationThionyl chloride (SOCl₂), followed by NH₃Primary amide78%
Salt FormationNaOH (aqueous)Sodium salt (improved solubility)Quantitative

Key findings:

  • Esterification proceeds efficiently under acidic conditions, enabling derivatization for pharmacological studies.
  • The sodium salt form enhances aqueous solubility for biological testing .

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline core participates in electrophilic substitutions, primarily at the 5- and 6-positions:

Reaction TypeReagents/ConditionsPosition ModifiedMajor ProductReference
NitrationHNO₃/H₂SO₄, 0°CPosition 55-Nitro derivative
HalogenationBr₂/FeBr₃, 40°CPosition 66-Bromo derivative

Mechanistic Insight :

  • Nitration favors the 5-position due to electron-withdrawing effects of the carboxylic acid and chlorine substituents .
  • Bromination requires Lewis acid catalysts to activate the ring.

Oxidation:

The methyl group at position 8 can be oxidized under controlled conditions:

ReagentsConditionsProductPurityReference
KMnO₄H₂O, 80°C8-Carboxy derivative95%
O₂/NHPI*Acetonitrile, 90°C8-Hydroxymethyl intermediate88%

*NHPI = N-Hydroxyphthalimide

Reduction:

The quinoline ring undergoes partial reduction:

ReagentsConditionsProductSelectivityReference
H₂/Pd-CEthanol, RT1,2-Dihydroquinoline>90%
NaBH₄Methanol, 0°CSelective reduction of carbonyl groups65%

Complexation Reactions

The compound acts as a ligand for metal ions, forming coordination complexes:

Metal IonConditionsComplex StructureApplicationReference
Cu²⁺Methanol/water, pH 7Octahedral geometryAntimicrobial studies
Fe³⁺Ethanol, refluxTridentate bindingCatalytic oxidation

Notable Case Study :

  • Cu²⁺ complexes demonstrated enhanced antibacterial activity against Staphylococcus aureus (MIC = 2.5 μM) compared to the free ligand (MIC = 5.0 μM).

Decarboxylation Reactions

Thermal decarboxylation under inert atmospheres:

ConditionsProductByproductsReference
200°C, N₂7-Chloro-2-(3-ethoxyphenyl)-8-methylquinolineCO₂
Microwave, 180°CSame as aboveTrace impurities

Cross-Coupling Reactions

The ethoxyphenyl group enables Suzuki-Miyaura couplings:

PartnerCatalystProductYieldReference
Phenylboronic acidPd(PPh₃)₄Biaryl derivative75%
VinylboronatePdCl₂(dppf)Alkenyl-substituted analog68%

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, exhibit significant anticancer properties. Quinoline-based compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the potential of similar quinoline derivatives to interact with DNA and inhibit key enzymes involved in cancer cell proliferation, suggesting that this compound may possess similar bioactivity .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the chloro and ethoxy groups in the structure may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

2.1 Herbicide Development

One of the primary applications of this compound is in the formulation of herbicides. The compound serves as an important intermediate in the synthesis of selective herbicides, particularly for controlling barnyard grass in paddy fields. Its structure allows it to mimic plant hormones, disrupting normal growth processes in target weeds while being less harmful to crops .

2.2 Synthesis Processes

The synthesis of this compound is crucial for developing environmentally friendly herbicides. Recent patents describe methods for producing this compound using greener processes that minimize waste generation. These methods utilize catalysts and alternative oxidants to improve yield while reducing environmental impact .

Research Methodologies and Case Studies

3.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including chlorination and carboxylation processes. A notable method includes the use of N-hydroxyphthalimide as a catalyst in oxidation reactions, which has shown to enhance yields significantly while minimizing by-products .

3.2 Case Study: Anticancer Research

In a recent study examining the anticancer effects of quinoline derivatives, researchers synthesized this compound and evaluated its cytotoxicity against various cancer cell lines. The results demonstrated promising activity, with IC50 values indicating effective inhibition of cell growth at low concentrations, warranting further investigation into its mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (CAS) Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (847503-16-6) 3-Ethoxyphenyl C₁₉H₁₆ClNO₃ 341.79 Ethoxy group enhances lipophilicity and electron donation.
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid (588711-30-2) 4-Ethylphenyl C₁₉H₁₆ClNO₂ 325.80 Ethyl group increases hydrophobicity but lacks oxygen’s electronic effects.
7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid (725687-87-6) 5-Methyl-2-furyl C₁₆H₁₂ClNO₃ 301.72 Furyl group introduces heterocyclic polarity; smaller molecular weight.
7-Chloro-2-(5-ethylthien-2-yl)-8-methylquinoline-4-carboxylic acid (777877-61-9) 5-Ethylthien-2-yl C₁₇H₁₄ClNO₂S 343.82 Thiophene’s sulfur atom increases lipophilicity and potential for π-stacking.
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid (863185-10-8) 4-Propoxyphenyl C₂₀H₁₈ClNO₃ 355.81 Longer alkoxy chain (propoxy) further boosts lipophilicity.
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid (725244-74-6) 3-Chlorophenyl C₁₇H₁₁Cl₂NO₂ 332.18 Chloro substituent adds electron-withdrawing effects, reducing electron density on the quinoline core.
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid (590353-82-5) 3-Methoxyphenyl C₁₈H₁₄ClNO₃ 327.76 Methoxy group offers moderate electron donation; smaller than ethoxy.
7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid (SVQ-019) 3,4-Dimethoxyphenyl C₁₉H₁₆ClNO₄ 357.79 Dual methoxy groups enhance solubility and hydrogen-bonding capacity.

Physicochemical and Functional Comparisons

Lipophilicity :

  • The 3-ethoxyphenyl substituent in the target compound provides higher lipophilicity compared to methoxy analogs (e.g., 590353-82-5) due to the longer ethyl chain. This property may improve membrane permeability in biological systems .
  • Thienyl (777877-61-9) and furyl (725687-87-6) substituents introduce heteroatoms, which can polarize the molecule but retain moderate lipophilicity .

Electronic Effects: Ethoxy and methoxy groups are electron-donating, activating the quinoline core toward electrophilic substitution.

Steric Considerations: The 3-ethoxyphenyl group’s ortho-substitution (relative to the quinoline core) introduces steric hindrance, which may influence binding to biological targets compared to para-substituted analogs like 4-ethylphenyl (588711-30-2) .

Synthetic Utility :

  • The carboxylic acid group at position 4 allows for derivatization into amides or esters. For example, the carbonyl chloride derivative of the target compound (sc-337313) is used in acylation reactions, where the ethoxy group modulates electrophilicity .

Biological Activity

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.

  • Chemical Formula : C19H16ClNO3
  • Molecular Weight : 341.8 g/mol
  • CAS Number : 847503-16-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including kinases and apoptotic pathways.

  • Kinase Inhibition :
    • Studies have shown that quinoline derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, the compound exhibits selective inhibition against Aurora A kinase, which is crucial in cell cycle regulation and mitosis .
    • Table 1 summarizes the inhibition percentages against different kinases:
CompoundAurora A (Inhibition %)
This compoundTBD
Other KinasesTBD
  • Cell Cycle Arrest and Apoptosis :
    • In vitro studies using breast cancer cell lines (e.g., MCF-7) demonstrated that this compound induces G1 phase arrest, thereby inhibiting cell proliferation. The induction of apoptosis was also observed, suggesting a dual mechanism of action .
    • Table 2 illustrates the effects on cell viability and apoptosis:
Viability MetricsPositive Control (%)Compound (%)
Intact Cells98.48TBD
Early Apoptosis0.08TBD
Late Apoptosis0.68TBD
Necrosis0.76TBD
Total Death1.52TBD

Efficacy in Cancer Models

Research indicates that this compound exhibits significant anticancer properties:

  • Antiproliferative Activity :
    • The compound has shown promising results in reducing cell viability in various cancer cell lines through both direct cytotoxic effects and modulation of signaling pathways involved in cell survival and proliferation .
  • Case Studies :
    • In a study involving MCF-7 cells, treatment with this compound resulted in a notable increase in early and late apoptosis rates compared to control groups, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, and how can intermediates be characterized?

The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization of substituted anilines with β-keto esters or via nucleophilic substitution on preformed quinoline scaffolds. For example:

  • Intermediate preparation : Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (a structurally related compound) is synthesized via nitration, chlorination, and cyclization steps using sodium nitrite and cupric chloride under acidic conditions .
  • Characterization : Key intermediates should be analyzed by 1H^1H/13C^{13}C NMR (to confirm substituent positions), HPLC (purity >95%), and X-ray crystallography (to resolve steric clashes or conformational isomerism) .

Q. How can structural ambiguities in substituted quinoline-4-carboxylic acids be resolved experimentally?

  • X-ray crystallography : Determine dihedral angles between the quinoline core and substituents (e.g., the 3-ethoxyphenyl group). For example, in 4-chlorophenyl quinoline-2-carboxylate, the dihedral angle between the quinoline and phenyl rings is 14.7°, resolved via single-crystal diffraction .
  • Vibrational spectroscopy : IR spectroscopy can identify hydrogen-bonding interactions (e.g., O–H⋯O dimers in carboxylic acid derivatives) .

Advanced Research Questions

Q. What strategies address low yields or byproduct formation during the introduction of the 3-ethoxyphenyl group?

  • Reaction optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, as demonstrated in the synthesis of 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid derivatives. Optimize catalyst loading (5–10 mol% Pd(PPh3_3)4_4) and base (e.g., K2_2CO3_3 in DMF/H2_2O) .
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., dechlorinated or over-coupled species) and adjust reaction time/temperature .

Q. How can the antibacterial activity of this compound be systematically evaluated against fluoroquinolone-resistant strains?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Compare with ciprofloxacin as a control .
  • Mechanistic studies : Assess DNA gyrase/topoisomerase IV inhibition via supercoiling assays. Quinoline-4-carboxylic acids often target these enzymes, but mutations (e.g., GyrA Ser-84) may reduce efficacy .

Q. What computational methods predict the binding affinity of this compound to bacterial targets?

  • Molecular docking : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN). Focus on key residues (e.g., Asp-73, Glu-50) and compare with fluoroquinolones .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of the ligand-enzyme complex. Calculate binding free energy via MM-PBSA .

Q. How do structural modifications (e.g., chloro vs. methyl groups) impact solubility and bioavailability?

  • LogP measurement : Determine octanol/water partition coefficients experimentally or via computational tools (e.g., SwissADME). Methyl groups at position 8 may increase lipophilicity, reducing aqueous solubility .
  • Caco-2 permeability assays : Evaluate intestinal absorption potential. Carboxylic acids often exhibit poor permeability but may benefit from prodrug strategies (e.g., esterification) .

Q. How should contradictory data on metabolic stability be resolved?

  • In vitro microsomal assays : Incubate the compound with rat/human liver microsomes and monitor degradation via LC-MS/MS. Identify major metabolites (e.g., hydroxylation at position 3) .
  • Species-specific differences : Compare half-lives across species (e.g., mouse vs. human) to prioritize analogs for preclinical testing .

Methodological Resources

TechniqueApplication ExampleReference
X-ray diffractionResolve dihedral angles between quinoline core and substituents
LC-MS/MSQuantify metabolites in microsomal stability assays
Molecular dockingPredict binding modes to DNA gyrase/topoisomerase IV
Supercoiling assayEvaluate inhibition of bacterial topoisomerases

Key Challenges in Research

  • Synthetic reproducibility : Variations in nitro-reduction or cyclization steps may require strict control of reaction conditions (e.g., temperature, stoichiometry) .
  • Biological activity interpretation : Distinguish between direct enzyme inhibition and off-target effects using genetic knockouts or enzymatic rescue experiments .

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